molecular formula C3H11ClN2O2S B1442929 (2-Methanesulfonylethyl)hydrazine hydrochloride CAS No. 1306604-47-6

(2-Methanesulfonylethyl)hydrazine hydrochloride

Cat. No. B1442929
M. Wt: 174.65 g/mol
InChI Key: UWBMCNIBDXSQOM-UHFFFAOYSA-N
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Description

(2-Methanesulfonylethyl)hydrazine hydrochloride, also known as MESAH, is a chemical compound with the CAS Number: 1306604-47-6 . It has a molecular weight of 174.65 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for (2-Methanesulfonylethyl)hydrazine hydrochloride is 1-[2-(methylsulfonyl)ethyl]hydrazine hydrochloride . The InChI code for the compound is 1S/C3H10N2O2S.ClH/c1-8(6,7)3-2-5-4;/h5H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

(2-Methanesulfonylethyl)hydrazine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis of Sulfonohydrazides : A study by An, Zheng, & Wu (2014) described the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides. This process involves a three-component reaction, including sulfur dioxide and hydrazines, and highlights a radical process involving intramolecular cyclization and insertion of sulfur dioxide.

  • Photo-induced Chemical Reactions : Zhou, Xia, & Wu (2016) reported on a photo-induced catalyst-free three-component reaction involving sulfur dioxide and hydrazine. This study emphasizes the importance of (2-Methanesulfonylethyl)hydrazine hydrochloride in the generation of diverse chemical compounds under ultraviolet irradiation.

  • Synthesis of Organic Compounds : Research by Cremlyn et al. (1980) demonstrated the use of the hydrochloride of pyridine-3-sulfonyl chloride with hydrazine to produce various hydrazones. This study signifies the role of hydrazine derivatives in creating a range of organic compounds.

  • Allene Synthesis : Myers, Finney, & Kuo (1989) explored the activation of 2-alkyn-1-ols using methanesulfonate esters and displacement with hydrazine. This process leads to the formation of alkynyl hydrazine derivatives, indicating the use of hydrazine derivatives in organic synthesis.

  • Volumetric Analysis in Chemistry : Singh, Sahota, & Singh (1958) utilized potassium persulphate as a volumetric reagent for the direct determination of various compounds including hydrazine sulphate and phenyl hydrazine hydrochloride, as mentioned in their study. This research highlights the application of hydrazine derivatives in analytical chemistry.

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, in contact with skin or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylsulfonylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-8(6,7)3-2-5-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBMCNIBDXSQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methanesulfonylethyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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